
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is an organic compound with a complex structure that includes both phenyl and hydrazono groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate typically involves the reaction of methyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group into an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazone oxides, while reduction could produce phenylhydrazine derivatives.
Applications De Recherche Scientifique
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism by which Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate exerts its effects often involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-phenyl-2-butenoate: Lacks the hydrazono group, making it less reactive in certain types of chemical reactions.
Phenylhydrazine derivatives: These compounds share the hydrazono group but differ in their overall structure and reactivity.
Uniqueness
Methyl 4-phenyl-4-(phenylhydrazono)-2-butenoate is unique due to its combination of phenyl and hydrazono groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and binding.
Propriétés
Numéro CAS |
6628-45-1 |
|---|---|
Formule moléculaire |
C17H16N2O2 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
methyl (E,4Z)-4-phenyl-4-(phenylhydrazinylidene)but-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-12-16(14-8-4-2-5-9-14)19-18-15-10-6-3-7-11-15/h2-13,18H,1H3/b13-12+,19-16- |
Clé InChI |
VRKKUAQKBLSVLY-HZFQEMMZSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C=CC(=NNC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


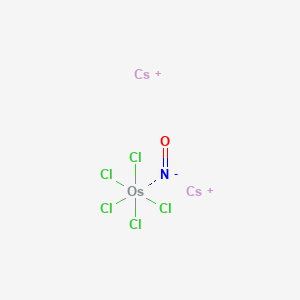
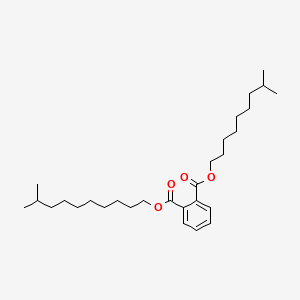
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)

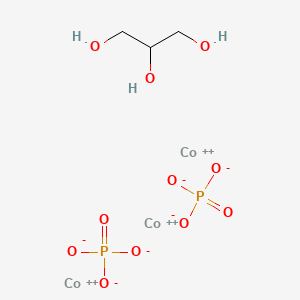
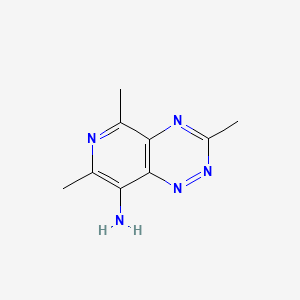
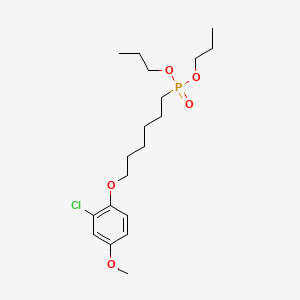
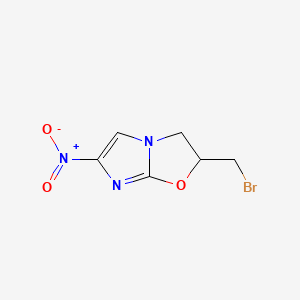
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)

